molecular formula C16H8Br2N2O2 B14145487 6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one CAS No. 667463-97-0

6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one

Cat. No.: B14145487
CAS No.: 667463-97-0
M. Wt: 420.05 g/mol
InChI Key: RKHYAZOTLCYQKM-UHFFFAOYSA-N
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Description

6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by its two bromine atoms and its indole-based structure, which makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Properties

CAS No.

667463-97-0

Molecular Formula

C16H8Br2N2O2

Molecular Weight

420.05 g/mol

IUPAC Name

6-bromo-2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)20-16(22)13(9)14-15(21)10-4-2-8(18)6-12(10)19-14/h1-6,20,22H

InChI Key

RKHYAZOTLCYQKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C3=NC4=C(C3=O)C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one typically involves the bromination of indole derivatives. One common method is the bromination of 2,3-dihydro-1H-indol-3-one using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of solvents like dichloromethane or acetonitrile .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its indole structure suggests it may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one
  • (3Z)-6-bromo-3-(bromomethylene)-2-chloro-7-methyl-1,6-octadiene
  • 6-bromo-2-fluoro-3-methoxybenzaldehyde

Uniqueness

6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one is unique due to its dual bromine substitution and indole-based structure, which confer distinct chemical reactivity and potential biological activities.

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